Acetohydroxamic Acid
Description
Acetohydroxamic acid (AHA), chemically known as N-hydroxyacetamide (C₂H₅NO₂), is a synthetic hydroxamic acid derivative and a potent urease inhibitor. It is the only clinically approved urease inhibitor, primarily used as an adjunct therapy for chronic urinary tract infections caused by urease-producing bacteria like Proteus spp. . AHA irreversibly inhibits urease, an enzyme that hydrolyzes urea into ammonia and carbon dioxide, thereby reducing urinary ammonia levels and preventing struvite stone formation . Its mechanism involves binding to the nickel ions in the urease active site, forming a stable complex that blocks substrate access . Beyond clinical applications, AHA has roles in environmental decontamination due to its metal-chelating properties and degradability .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDCFGSUDOHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022546 | |
| Record name | Acetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetohydroxamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4), 5.09e+02 g/L | |
| Record name | SID49640647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Acetohydroxamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetohydroxamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
546-88-3 | |
| Record name | Acetohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetohydroxamic acid [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetohydroxamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | acetohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acetohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acetohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetohydroxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetohydroxamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ82L2GY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETOHYDROXAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetohydroxamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
89-92 °C, 90.5 °C | |
| Record name | Acetohydroxamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETOHYDROXAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetohydroxamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The foundational synthesis of acetohydroxamic acid involves the nucleophilic acyl substitution between hydroxylamine hydrochloride (NH₂OH·HCl) and methyl acetate (CH₃COOCH₃). The reaction proceeds as follows:
$$
\text{CH}3\text{COOCH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{CH}3\text{CONHOH} + \text{CH}_3\text{OH} + \text{HCl}
$$
Solid alkali catalysts (NaOH or KOH) are employed to neutralize the hydrochloric acid byproduct, with the catalyst dosage ranging from 10% to 90% of the stoichiometric equivalent of HCl. The solvent system typically utilizes 80–90% methanol or ethanol, which enhances reaction kinetics by solubilizing intermediates.
Key Process Parameters
The patent CN1384097A delineates critical parameters for optimizing yield and purity:
| Parameter | Range | Optimal Value |
|---|---|---|
| Hydroxylamine HCl : Methyl Acetate | 1:1.1 – 1:1.5 (wt/wt) | 1:1.3 (wt/wt) |
| Catalyst (NaOH/KOH) | 10–90% of HCl | 50–60% of HCl |
| Solvent (MeOH/EtOH) | 80–90% concentration | 82–87% concentration |
| Temperature | 30–80°C | 50–60°C |
| Pressure | −0.01 – −0.05 MPa | −0.03 MPa |
| Stirring Speed | 1,000–10,000 rpm | 3,000–5,000 rpm |
For instance, Example 3 of the patent achieved 80% purity using a 1:1.3 weight ratio of reactants, 50% NaOH catalyst, 82% methanol, and −0.04 MPa pressure.
Modern Catalytic Approaches
Solvent Engineering
Methanol outperforms ethanol in reaction rate and product solubility, particularly at concentrations above 80%. The solvent-to-reactant volume ratio is maintained at 1:1 to ensure homogeneity. At 87% ethanol, the reaction exhibits a 15% slower rate compared to methanol, likely due to increased viscosity.
Process Optimization and Scalability
Temperature and Pressure Effects
Elevating temperature beyond 60°C accelerates decomposition of this compound, while pressures below −0.03 MPa reduce methanol evaporation losses. The patented method identifies −0.03 MPa as the ideal pressure for balancing reaction rate and energy consumption.
Industrial-Scale Reactor Design
Large-scale production employs stainless steel or glass-lined reactors equipped with reflux condensers and high-speed stirgers (3,000–5,000 rpm). Glass-lined reactors minimize metal contamination, crucial for pharmaceutical-grade synthesis. Batch processes typically achieve 80% yield within 6–8 hours, with post-synthesis purification involving vacuum distillation and recrystallization.
Analytical and Quality Control Techniques
Purity Assessment
Purity is quantified via titration against standardized NaOH, with confirmation by HPLC using a C18 column and UV detection at 210 nm. The patent-reported purity of 80% aligns with industrial standards for feed-grade applications, though pharmaceutical uses require further refinement to >95%.
Impurity Profiling
Common impurities include residual methyl acetate (<0.5%) and hydroxylamine (<0.2%), monitored via gas chromatography. Sodium chloride byproducts are controlled to <0.1% through catalyst selection and washing steps.
Applications and Industrial Relevance
Pharmaceutical Applications
This compound’s urease-inhibiting properties make it effective against struvite nephrolithiasis, with clinical trials demonstrating reduced stone growth rates at 15 mg/kg/day. Derivatives with lipophilic spiro carbocyclic scaffolds exhibit enhanced trypanocidal activity (IC₅₀ = 6.8 nM against Trypanosoma brucei), though these require specialized synthesis routes.
Agricultural and Environmental Uses
As a 5% feed additive, it inhibits urea hydrolysis in ruminants, reducing ammonia emissions. Environmental applications include heavy metal chelation in wastewater treatment, leveraging its hydroxamate functional group.
Scientific Research Applications
Medical Applications
1. Treatment of Urea-Splitting Bacterial Infections
Acetohydroxamic acid is primarily used to treat urinary tract infections caused by urea-splitting bacteria, such as Proteus mirabilis. It works by inhibiting the enzyme urease, which is responsible for hydrolyzing urea into ammonia, thus reducing urinary pH and ammonia levels, creating an environment less favorable for bacterial growth .
- Clinical Trials : A randomized double-blind study demonstrated that this compound effectively inhibits the growth of struvite stones in patients with chronic urinary infections. Patients treated with this compound showed no significant increase in stone size compared to those receiving a placebo (P < 0.01) over a mean treatment duration of 15.8 months .
| Study | Participants | Treatment Duration | Results |
|---|---|---|---|
| Randomized Trial | 210 spinal cord injury patients | 2 years | Reduced urinary ammonia levels by 30-48 mg/dl; longer intervals to stone growth (p < 0.005) |
| Double-Blind Study | 37 patients with struvite stones | 15.8 months | No doubling of stone size in treated patients (P < 0.01) |
2. Inhibition of Urease Activity
this compound's mechanism involves the reversible inhibition of urease, which not only assists in treating infections but also helps manage conditions associated with urinary stones . The drug has been shown to significantly lower urinary saturation levels and ammonium concentrations .
Environmental Applications
1. Degradation of Chemical Warfare Agents
Recent studies have highlighted this compound's potential in degrading Novichok agents, a class of highly toxic nerve agents. The compound promotes rapid hydrolysis of these agents, making it valuable for decontamination efforts .
- Experimental Findings : Hydroxamic acid salts, including this compound, were found to effectively degrade Novichok agents A-230, A-232, and A-234 within approximately 20 minutes under specific conditions .
Nuclear Processing Applications
1. Complexation in Nuclear Fuel Reprocessing
this compound has been identified as a novel complexant for recycling nuclear fuel materials. Its use simplifies the extraction process and reduces the need for complex equipment in hot cell operations .
- Research Insights : Studies indicate that this compound can enhance the separation of plutonium from uranium during reprocessing operations, thereby facilitating more efficient nuclear material management .
| Application Area | Mechanism | Benefits |
|---|---|---|
| Nuclear Processing | Complexation with plutonium | Simplified extraction processes; cost savings |
| Chemical Decontamination | Hydrolysis of nerve agents | Rapid degradation of toxic agents |
Mechanism of Action
Acetohydroxamic acid exerts its effects by reversibly inhibiting the bacterial enzyme urease. This inhibition prevents the hydrolysis of urea and the subsequent production of ammonia in urine infected with urea-splitting organisms. As a result, the pH and ammonia levels decrease, enhancing the effectiveness of antimicrobial agents .
Comparison with Similar Compounds
Structural and Mechanistic Differences
AHA belongs to the hydroxamic acid class, characterized by an N-hydroxyamide group. Key structural analogs and their differences include:
- AHA vs. Hydroxyurea: While both inhibit urease, hydroxyurea’s bidentate binding allows broader activity against metalloenzymes like ribonucleotide reductase, making it useful in cancer therapy . AHA’s monodentate binding enhances specificity for bacterial urease .
- AHA vs. Gossypol : Gossypol, a natural compound, exhibits stronger urease inhibition (IC₅₀ 3.3 µM vs. AHA’s 4.7 µM) and additional anti-Helicobacter pylori effects .
Efficacy and Potency
Urease Inhibition :
- AHA reduces Jack Bean urease (JBU) activity by 70.1% at 0.1 mM but requires higher concentrations for Klebsiella pneumoniae inhibition .
- Gossypol outperforms AHA in H. pylori urease inhibition (IC₅₀ 3.3 µM vs. 4.7 µM) .
- Novel thiosemicarbazone derivatives (e.g., compound 5c) show 12-fold greater potency than AHA (IC₅₀ 1.83 µM vs. 21.03 µM) .
Cytotoxic Activity :
- AHA is less cytotoxic than hydroxyurea. In rats, AHA has ~1/10th the potency of hydroxyurea in inducing karyorrhexis in proliferating tissues .
- In HeLa cells, AHA inhibits thymidine incorporation into DNA but is weaker than hydroxyurea and dihydroxyurea .
Anti-Parasitic Activity :
- AHA derivatives (e.g., compounds 40 and 41) exhibit nanomolar EC₅₀ values against Trypanosoma brucei, surpassing standard therapies .
Pharmacokinetics and Metabolism
AHA’s rapid hydrolysis in acidic conditions (e.g., gastric fluid) limits bioavailability, whereas hydroxyurea’s stability allows longer systemic action .
Biological Activity
Acetohydroxamic acid (AHA) is a synthetic compound primarily known for its role as a urease inhibitor, making it significant in treating infections associated with urea-splitting bacteria and in the management of struvite stones. This article explores the biological activities of AHA, focusing on its mechanisms, therapeutic applications, and relevant research findings.
This compound functions by reversibly inhibiting the enzyme urease , which is produced by certain bacteria. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in urine pH. By inhibiting this enzyme, AHA reduces ammonia levels, thus creating a more favorable environment for antimicrobial agents and helping to prevent the formation and growth of urinary stones.
Therapeutic Applications
- Management of Struvite Stones : AHA has been used clinically to prevent the growth of struvite stones in patients with urinary tract infections caused by urea-splitting bacteria. A randomized double-blind study demonstrated that patients treated with AHA showed no significant increase in stone size compared to a placebo group, indicating its efficacy in stone management (p < 0.01) .
- Infection Control : The compound has been shown to reduce urinary ammonia levels significantly in patients with chronic urea-splitting infections. In a clinical trial involving spinal cord injury patients, those treated with AHA exhibited a decrease in ammonia levels ranging from 30 to 48 mg/dL, while placebo patients showed an increase .
- Synergistic Effects with Antimicrobials : AHA enhances the effectiveness of antibiotics by lowering urine pH and ammonia levels, which are detrimental to many antimicrobial agents . This synergistic effect is particularly beneficial in treating urinary tract infections.
In Vitro Studies
- A study demonstrated that AHA enhances the killing effect of hydrogen peroxide on both Escherichia coli and Bacillus subtilis, suggesting potential applications in oxidative stress conditions . The research indicated that while AHA alone did not affect cell viability, it significantly increased cell death when combined with oxidative agents.
Clinical Trials
- In a double-blind trial involving 94 patients with chronic urinary infection, AHA treatment resulted in stone growth occurring in only 17% of patients compared to 46% in the placebo group (p < 0.005) . However, side effects such as tremulousness and phlebothrombosis were noted more frequently in the AHA group.
- Another study highlighted that AHA effectively inhibits struvite stone growth over an extended period, although long-term safety remains a concern due to reported adverse effects .
Case Studies
| Study | Population | Dosage | Outcome | Side Effects |
|---|---|---|---|---|
| Randomized Trial on Struvite Stones | 18 patients | 15 mg/kg/day | No doubling of stone size (p < 0.01) | Tremulousness (n=5), phlebothrombosis (n=3) |
| Urea-Splitting Infection Control | 210 spinal cord injury patients | Not specified | Decreased urinary ammonia levels (30-48 mg/dL) | Increased adverse reactions compared to placebo |
Q & A
Q. What is the mechanism of acetohydroxamic acid (AHA) as a urease inhibitor, and how is this applied in clinical models of struvite stone formation?
AHA inhibits urease, an enzyme produced by bacteria like Proteus, which hydrolyzes urea to ammonia, elevating urinary pH and promoting struvite (MgNH₄PO₄) crystallization. Experimental models show intrarenal urease injection alone induces struvite formation, while AHA administration reduces stone growth by competitively binding to urease's active site . Clinically, randomized double-blind trials demonstrate AHA reduces stone recurrence (17% vs. 46% in placebo) but faces tolerability challenges due to side effects like tremors and thrombophlebitis .
Q. How are structural and acid-base properties of AHA isomers characterized experimentally and computationally?
The Z(cis)-amide isomer is the most stable neutral form in gas and solution phases, as shown by MP2/AUG-cc-pVDZ calculations. Deprotonation occurs preferentially at the N-site (vs. O-site), yielding anions with pKa values of 9.01 (E-isomer) and 9.35 (Z-isomer). NMR and spectrophotometry validate isomerization dynamics and pH-dependent equilibria in solution .
Q. What methodologies are used to assess AHA’s pharmacokinetics and metabolic fate?
Pharmacokinetic studies in rodents and humans reveal dose-dependent elimination: ~55% of AHA is excreted unchanged in urine, 15% as acetamide (a non-urease-inhibiting metabolite), and 10% as acetate. In humans, urinary concentrations of 30–70 µg/mL correlate with therapeutic efficacy. Half-life increases in renal impairment (e.g., 17.5 hours at CrCl 28 mL/min) .
Advanced Research Questions
Q. How does AHA interact with metal ions like Zr(IV), and what analytical techniques elucidate these complexes?
AHA forms stable Zr(IV) complexes via ligand exchange from Zr(acac)₄ in methanol. X-ray diffraction of Zr(Me-AHA)₄ reveals a mononuclear structure with four bidentate hydroxamate ligands. Such studies inform chelator design for radiopharmaceuticals (e.g., ^89Zr labeling) by mimicking desferrioxamine B (DFB) coordination .
Q. What experimental and computational approaches identify AHA dimerization in condensed phases?
FTIR matrix isolation spectroscopy and DFT/B3LYP/6-31+G(d,p) calculations reveal two dimeric forms of AHA’s keto tautomer stabilized by CO⋯HON hydrogen bonds. These dimers exhibit distinct vibrational modes, critical for understanding solid-state stability and intermolecular interactions .
Q. How is AHA detected in astrochemical environments, and what are the implications for prebiotic chemistry?
Rotational spectroscopy (0–40 GHz) identifies hyperfine splitting and internal rotation barriers of Z- and E-AHA isomers. Despite sensitive surveys (e.g., GOTHAM using the Green Bank Telescope), AHA remains undetected in TMC-1 and G+0.693-0.027, with abundance limits ≤1×10⁻⁹ relative to H₂, constraining glycine isomer formation pathways in the ISM .
Q. What in vitro assays quantify AHA’s antiglycation and antioxidant activity?
Bioluminescence-based MPO activity assays and radical scavenging tests (e.g., DPPH/ABTS) show AHA inhibits advanced glycation endproducts (AGEs) by chelating Fe³⁺ and scavenging ROS. These methods link AHA’s biochemical effects to potential therapeutic roles in diabetes and CVD .
Methodological Considerations
Q. How are contradictions in clinical efficacy vs. toxicity data resolved in AHA studies?
While AHA reduces struvite recurrence (p<0.05), its hematologic toxicity (e.g., reticulocytosis, hemolytic anemia) limits long-term use. Trial designs must stratify patients by renal function (CrCl >20 mL/min) and monitor reticulocyte counts. Dose adjustments or discontinuation are recommended for severe adverse events .
Q. Which analytical techniques are critical for quantifying AHA in biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
